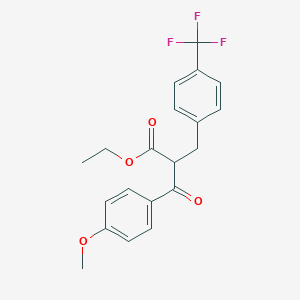

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate

Description

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate is a β-keto ester derivative featuring a 4-methoxyphenyl group at the 3-position and a benzyl moiety substituted with a trifluoromethyl group at the 2-position. This structural complexity confers unique physicochemical properties, such as enhanced lipophilicity (due to the trifluoromethyl group) and electronic modulation (via the methoxy substituent).

Properties

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3O4/c1-3-27-19(25)17(18(24)14-6-10-16(26-2)11-7-14)12-13-4-8-15(9-5-13)20(21,22)23/h4-11,17H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIZBDZPINGQKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate typically involves multi-step organic reactions. One common method includes the esterification of 4-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst to form ethyl 4-methoxybenzoate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, functional groups, or structural motifs. Key parameters include molecular weight, substituent effects, and applications.

Table 1: Structural and Functional Comparison

*Calculated based on formula; exact weight may vary.

Key Observations

In contrast, 3-fluorophenyl () and 4-(methylsulfonyl)phenyl () substituents introduce steric and electronic differences, altering reactivity and solubility . The trifluoromethyl group (present in all analogs except and ) enhances metabolic stability and lipophilicity, critical for drug bioavailability .

Structural Complexity: The benzyl substitution at the 2-position (e.g., in and ) adds steric bulk, which may hinder enzymatic degradation compared to simpler analogs like Ethyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate () .

Applications :

- Fluorinated analogs (e.g., ) are prioritized in drug discovery for their improved pharmacokinetics.

- Sulfonyl-containing derivatives () may serve as protease inhibitors due to their electron-withdrawing properties .

Research Findings and Trends

- Synthetic Routes : Compounds with trifluoromethyl groups () are often synthesized via nucleophilic substitution or cross-coupling reactions, with yields exceeding 90% in optimized conditions .

- Bioactivity : Fluorinated β-keto esters (e.g., ) demonstrate inhibitory activity against kinases and inflammatory targets, though the 4-methoxy variant (target compound) remains understudied .

- Market Availability : Suppliers like AK Scientific and Pharmint () list these compounds as intermediates, priced at a premium (e.g., $100–$500/g), reflecting their specialized applications .

Biological Activity

Ethyl 3-(4-methoxyphenyl)-3-oxo-2-((4-(trifluoromethyl)phenyl)methyl)propionate, with CAS number 444916-85-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.4 g/mol. The structure features a methoxyphenyl group and a trifluoromethylphenyl group, which are significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 444916-85-2 |

| Molecular Formula | C20H19F3O4 |

| Molecular Weight | 380.4 g/mol |

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Targeted Biological Pathways

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial in folate metabolism and is a target in cancer therapy.

- Receptor Modulation : Similar compounds have been evaluated for their ability to modulate G protein-coupled receptors (GPCRs), which play key roles in cell signaling.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound and its analogs:

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of structurally related compounds. It was found that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that compounds similar to this compound may possess anti-inflammatory properties. A case study highlighted the modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines .

Case Studies

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting promising anticancer activity.

- Inflammation Models : In vivo models showed reduced inflammation markers when treated with similar compounds, supporting their potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.